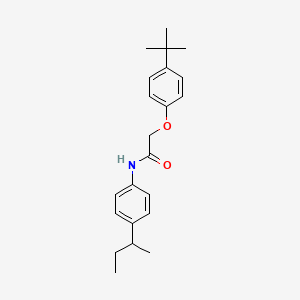
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial energy sensor in cells that regulates glucose and lipid metabolism, as well as protein synthesis and cell growth. A-769662 has gained attention in scientific research due to its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes and obesity.
Wirkmechanismus
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide activates AMPK by binding to the allosteric site of the AMPK α subunit, leading to conformational changes that increase AMPK activity. This activation of AMPK leads to downstream effects such as increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis and protein synthesis.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It increases glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide also increases fatty acid oxidation and decreases lipogenesis in liver cells, leading to decreased lipid accumulation. Additionally, 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been shown to improve mitochondrial function and decrease oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has several advantages for lab experiments, including its specificity for activating AMPK and its potential therapeutic applications. However, there are also limitations to its use in experiments. 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide can be difficult to synthesize and purify, and its effects can be dependent on cell type and experimental conditions. Additionally, the long-term effects of 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide on cells and tissues are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide. One area of interest is investigating its effects on different cell types and in different disease models. Additionally, there is potential for developing more potent and specific AMPK activators based on the structure of 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide. Finally, there is interest in investigating the long-term effects of AMPK activation on cellular and physiological processes.
Synthesemethoden
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide can be synthesized using a multistep process involving the reaction of 4-tert-butylphenol with 4-sec-butylbenzaldehyde to produce 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide. The synthesis process is complex and requires careful purification and characterization of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes and obesity. Additionally, 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been shown to decrease lipid accumulation in liver cells and improve mitochondrial function, suggesting potential applications in treating non-alcoholic fatty liver disease.
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-6-16(2)17-7-11-19(12-8-17)23-21(24)15-25-20-13-9-18(10-14-20)22(3,4)5/h7-14,16H,6,15H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTQYCRQCIPVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butan-2-ylphenyl)-2-(4-tert-butylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5060023.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-hydroxyphenyl)acrylamide](/img/structure/B5060025.png)
![5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060041.png)
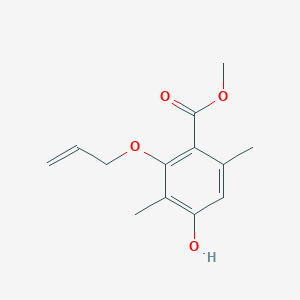


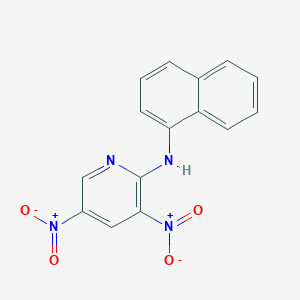
![ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5060059.png)
![1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone](/img/structure/B5060067.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)
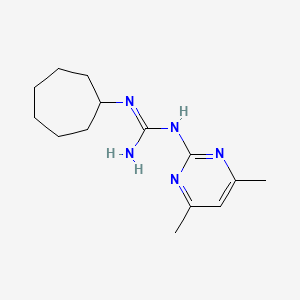
![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5060127.png)
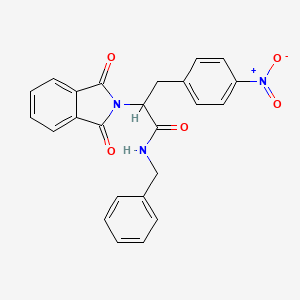
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5060131.png)